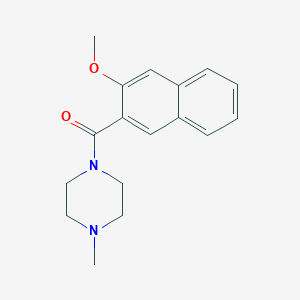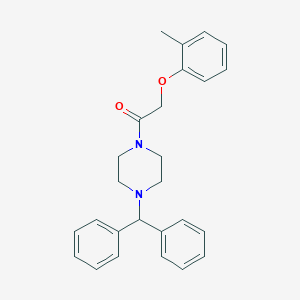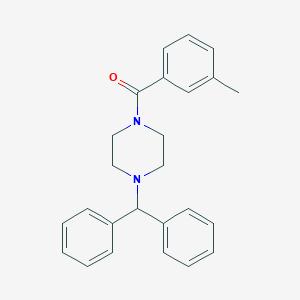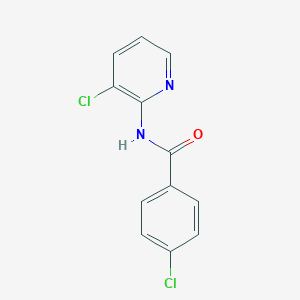![molecular formula C21H15ClN2O2S3 B295226 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295226.png)
3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as ACTP, is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields such as medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. In a study conducted by Liu et al., this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Li et al. reported that this compound showed potent inhibitory activity against the replication of the hepatitis B virus. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. In a study by Liu et al., it was found that this compound induced apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 pathway. Another study by Li et al. reported that this compound inhibited the activity of the hepatitis B virus reverse transcriptase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and replication, induction of apoptosis, and inhibition of viral replication. In a study by Liu et al., it was found that this compound inhibited the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Li et al. reported that this compound inhibited the replication of the hepatitis B virus by inhibiting the activity of the reverse transcriptase enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its broad range of applications, including anticancer, antiviral, and antimicrobial activities. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One potential area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science. Finally, the synthesis method of this compound could be optimized to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-(5-chloro-2-thienyl)-2-oxoethylthioacetic acid with 2-amino-4-phenylthieno[2,3-d]pyrimidine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with allyl bromide to obtain the final compound, this compound.
Eigenschaften
Molekularformel |
C21H15ClN2O2S3 |
|---|---|
Molekulargewicht |
459 g/mol |
IUPAC-Name |
2-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H15ClN2O2S3/c1-2-10-24-20(26)18-14(13-6-4-3-5-7-13)11-27-19(18)23-21(24)28-12-15(25)16-8-9-17(22)29-16/h2-9,11H,1,10,12H2 |
InChI-Schlüssel |
WBXQQPIHAYWJHM-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(S3)Cl)SC=C2C4=CC=CC=C4 |
Kanonische SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(S3)Cl)SC=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


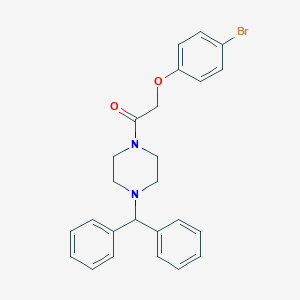
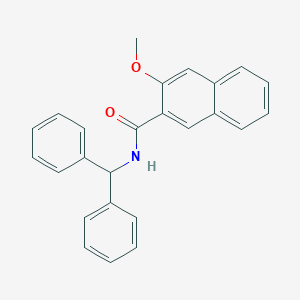
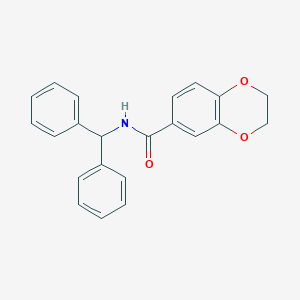


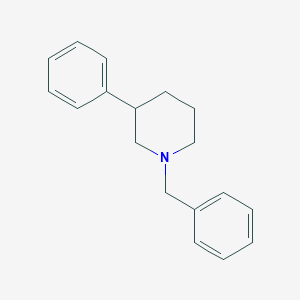

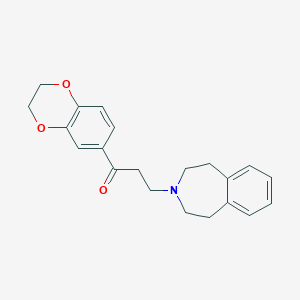
![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
